Cas no 1797134-64-5 (5-2-(tert-Butyldimethylsilyloxy)ethyl-2-methyl-pyridine)
5-2-(tert-Butyldimethylsilyloxy)ethyl-2-methyl-pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine
- 5-2-(tert-Butyldimethylsilyloxy)ethyl-2-methyl-pyridine
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- Inchi: 1S/C14H25NOSi/c1-12-7-8-13(11-15-12)9-10-16-17(5,6)14(2,3)4/h7-8,11H,9-10H2,1-6H3
- InChI Key: ZBCUABZIKNJMFT-UHFFFAOYSA-N
- SMILES: c1(CCO[Si](C)(C)C(C)(C)C)ccc(C)nc1
5-2-(tert-Butyldimethylsilyloxy)ethyl-2-methyl-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B692005-100mg |
5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine |
1797134-64-5 | 100mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B692005-1g |
5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine |
1797134-64-5 | 1g |
$ 1200.00 | 2023-09-08 | ||
| TRC | B692005-1000mg |
5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine |
1797134-64-5 | 1g |
$ 1642.00 | 2023-04-18 |
5-2-(tert-Butyldimethylsilyloxy)ethyl-2-methyl-pyridine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 5-2-(tert-Butyldimethylsilyloxy)ethyl-2-methyl-pyridine
Introduction to 5-2-(tert-Butyldimethylsilyloxy)ethyl-2-methyl-pyridine (CAS No. 1797134-64-5) and Its Emerging Applications in Chemical and Pharmaceutical Research
5-2-(tert-Butyldimethylsilyloxy)ethyl-2-methyl-pyridine, identified by the CAS number 1797134-64-5, is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique structural features—including a tert-butyldimethylsilyloxy (TBS) group and a methyl-pyridine core—has demonstrated remarkable utility in various chemical transformations and drug development processes. The presence of the TBS group enhances the stability of the molecule, making it particularly valuable in protecting group strategies, while the pyridine moiety contributes to its solubility and reactivity, enabling diverse applications.
The significance of 5-2-(tert-Butyldimethylsilyloxy)ethyl-2-methyl-pyridine lies in its versatility as a building block in organic synthesis. The TBS group, a common silyl ether protecting group, is widely employed to shield hydroxyl or carboxyl functionalities during multi-step syntheses, preventing unwanted side reactions. This protective role is critical in the development of complex molecules, where selective reactivity is paramount. Additionally, the methyl-pyridine backbone provides a nucleophilic site for further functionalization, facilitating the construction of more intricate structures. Such attributes have made this compound indispensable in medicinal chemistry and material science.
In recent years, advancements in pharmaceutical research have highlighted the importance of 5-2-(tert-Butyldimethylsilyloxy)ethyl-2-methyl-pyridine in the synthesis of bioactive molecules. Its incorporation into drug candidates has been associated with improved pharmacokinetic properties, including enhanced bioavailability and metabolic stability. For instance, derivatives of this compound have been explored as intermediates in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The pyridine ring’s ability to interact with biological targets has been leveraged to design molecules with high affinity and selectivity.
The compound’s utility extends beyond pharmaceutical applications into agrochemicals and specialty chemicals. Its structural motif has been utilized in the development of novel pesticides and herbicides, where its stability under environmental conditions is advantageous. Furthermore, researchers have investigated its role as a ligand or catalyst precursor in transition metal-catalyzed reactions, underscoring its importance in industrial chemistry. The ability to modulate reactivity through functional group interconversions makes 5-2-(tert-Butyldimethylsilyloxy)ethyl-2-methyl-pyridine a valuable asset in synthetic laboratories.
Recent studies have also explored the mechanistic aspects of reactions involving this compound. For example, investigations into silyl ether cleavage under various conditions have provided insights into optimizing synthetic pathways. These studies not only enhance our understanding of reaction mechanisms but also contribute to the development of greener synthetic methods. The integration of computational chemistry techniques has further accelerated these discoveries, allowing for predictive modeling of reaction outcomes before experimental validation.
The safety profile of 5-2-(tert-Butyldimethylsilyloxy)ethyl-2-methyl-pyridine is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling protocols must be followed to ensure safe laboratory practices. Its stability under normal storage conditions makes it a reliable reagent for long-term projects, reducing the need for frequent replenishment or special storage requirements.
Future directions for research on this compound may include exploring its role in polymer chemistry and advanced materials science. The incorporation of TBS-functionalized pyridines into polymers could lead to novel materials with tailored properties, such as enhanced thermal stability or biodegradability. Additionally, its potential use as a crosslinking agent or monomer precursor remains an area ripe for exploration.
In conclusion,5-2-(tert-Butyldimethylsilyloxy)ethyl-2-methyl-pyridine (CAS No. 1797134-64-5) represents a cornerstone molecule in modern chemical synthesis and pharmaceutical innovation. Its unique structural features—combining a protective TBS group with a reactive methyl-pyridine core—endow it with broad applicability across multiple disciplines. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain at the forefront of scientific discovery.
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